![molecular formula C12H21BrN2O2Si B13709881 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, and a pyrazole ring with an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride.
Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Introduction of Ethyl Group: The ethyl group is introduced via a nucleophilic substitution reaction using an appropriate ethylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde depends on its application:
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the TBDMS-protected hydroxyl group.
1-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, the TBDMS-protected hydroxyl group, and the aldehyde functional group on the pyrazole ring.
Propiedades
Fórmula molecular |
C12H21BrN2O2Si |
|---|---|
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3 |
Clave InChI |
YTRRISILLKVAHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



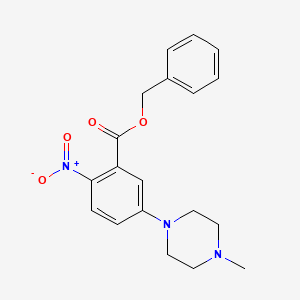
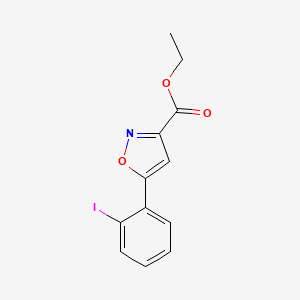
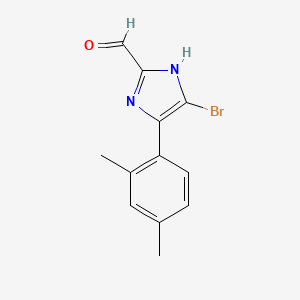
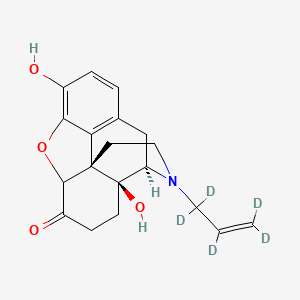
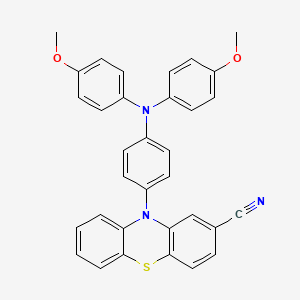

![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



